4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a 4-fluorophenylacetyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine can be achieved through several synthetic routes. One common method involves the acylation of 4-benzylpiperidine with 4-fluorophenylacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenylacetyl is coupled with a halogenated derivative of 4-benzylpiperidine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are optimized for high yield and purity, and the products are purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially leading to therapeutic effects in conditions such as pain or psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Lacks the 4-fluorophenylacetyl group, leading to different biological activities.
4-Fluorophenylacetylpiperidine: Lacks the benzyl group, resulting in different chemical properties and biological effects.
N-Benzylpiperidine: Similar structure but without the fluorophenylacetyl group.
Uniqueness
4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine is unique due to the presence of both the benzyl and 4-fluorophenylacetyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to other piperidine derivatives.
Properties
CAS No. |
548789-53-3 |
---|---|
Molecular Formula |
C20H22FNO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C20H22FNO/c21-19-8-6-17(7-9-19)15-20(23)22-12-10-18(11-13-22)14-16-4-2-1-3-5-16/h1-9,18H,10-15H2 |
InChI Key |
HSEKNWWTCGYTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.